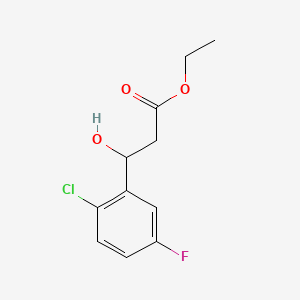

Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a propanoate backbone with a hydroxyl group at the β-position and a substituted phenyl ring (2-chloro, 5-fluoro). Its molecular formula is C₁₁H₁₂ClFO₃, with a molecular weight of 246.67 g/mol. This compound shares structural similarities with several pharmacologically and synthetically relevant β-hydroxy esters, particularly those used in kinetic resolution (KR) studies and asymmetric synthesis .

Properties

Molecular Formula |

C11H12ClFO3 |

|---|---|

Molecular Weight |

246.66 g/mol |

IUPAC Name |

ethyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

WGOMQXAWDCWCCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Aldol-Type or Reformatsky Reaction Approaches

A common approach to synthesize β-hydroxy esters like this compound involves the Reformatsky reaction or related aldol-type condensations. These methods typically condense an aromatic aldehyde derivative with an α-halo ester or a metal enolate equivalent under controlled conditions to form the β-hydroxy ester.

For example, the reaction of 2-chloro-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a metal catalyst or metal hydride reagents can yield the desired hydroxy ester after workup.

Enantioselective variants utilize chiral catalysts or metal complexes to induce stereoselectivity in the formation of the hydroxy group at the 3-position of the propanoate chain.

Metal-Catalyzed Coupling and Reduction

Another method involves metal-catalyzed coupling of substituted benzaldehydes with α-halo esters, followed by reduction steps to install the hydroxy group:

The patent WO2009001374A2 details a process where this compound analogs are prepared by first condensing substituted benzaldehydes with quinoline derivatives, then reacting with α-halo esters in the presence of metal catalysts, and finally performing reduction or oxidation steps to obtain the hydroxy ester.

Collins reagent or other chromium-based oxidants are used to convert hydroxy esters to ketoesters if needed, indicating the versatility of the intermediate hydroxy ester for further transformations.

Detailed Preparation Method from Literature and Patent Sources

Stepwise Synthesis Procedure (Adapted from Patent WO2009001374A2)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Condensation | 2-chloro-5-fluorobenzaldehyde + ethyl formylbenzoate + piperidine catalyst, reflux in xylene for 20 h | Formation of ethyl 3-[((2-chloro-5-fluorophenyl)ethenyl)]benzoate intermediate | ~60% yield, crystalline solid after precipitation |

| 2. Reaction with α-halo ester | Intermediate + ethyl bromoacetate, toluene/ether solvent, 60-70 °C, 3 h | Nucleophilic substitution forming β-hydroxy ester intermediate | ~46% yield after extraction and purification |

| 3. Workup | Extraction with ethyl acetate, washing with aqueous acid/base, drying over sodium sulfate | Isolation of crude product | Purification by column chromatography or recrystallization |

| 4. Optional Oxidation | Treatment with Collins reagent in dichloromethane at 20-25 °C | Conversion of hydroxy ester to ketoester if desired | Moderate yields, reaction monitored by TLC |

This method emphasizes controlled temperature, use of base catalysts (piperidine), and careful phase separation and washing steps to maximize purity and yield.

Enantioselective Reformatsky Reaction (From Journal of Organic Chemistry and ACS Omega)

A Me2Zn-mediated catalytic enantioselective Reformatsky reaction can be employed to synthesize chiral β-hydroxy esters from substituted benzaldehydes and ethyl bromoacetate.

The reaction is typically performed under inert atmosphere with Zn reagents and chiral ligands to afford high enantiomeric excesses.

Workup involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying, and concentration under vacuum.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation + α-halo ester substitution (Patent WO2009001374A2) | 2-chloro-5-fluorobenzaldehyde, ethyl bromoacetate, piperidine, xylene | Reflux 20 h, 60-70 °C for substitution | 46-60% | Moderate yield, scalable, uses common reagents |

| Enantioselective Reformatsky (Journal of Organic Chemistry, ACS Omega) | 2-chloro-5-fluorobenzaldehyde, ethyl bromoacetate, Me2Zn, chiral catalyst | Room temp to mild heating, inert atmosphere | Variable, up to 80% | High enantioselectivity, requires specialized catalysts |

| Oxidation with Collins reagent (Patent WO2009001374A2) | Collins reagent, dichloromethane | 20-25 °C, 12 h | Moderate | Converts hydroxy ester to ketoester, useful for further synthesis |

Research Findings and Notes

The presence of electron-withdrawing substituents like chloro and fluoro on the aromatic ring can influence the reactivity and selectivity of the condensation and Reformatsky reactions.

Temperature control is critical to avoid side reactions such as over-oxidation or polymerization.

Purification typically involves liquid-liquid extraction, washing with acid/base solutions, drying over sodium sulfate, and chromatographic techniques.

Enantioselective methods provide access to optically active hydroxy esters, which are valuable for pharmaceutical synthesis.

The methods described are adaptable to various substituted aromatic aldehydes, allowing structural diversification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 3-(2-Chloro-5-fluorophenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanol.

Substitution: Ethyl 3-(2-Amino-5-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis. The exact molecular pathways and targets are still under investigation and require further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity, optical activity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of β-Hydroxy Propanoate Derivatives

Spectroscopic and Configurational Analysis

The absolute configuration of β-hydroxy esters is often determined via Mosher’s ester derivatization and NMR analysis. For example:

- Ethyl (S)-2e and (S)-2i : The ¹⁹F-NMR shifts of their Mosher’s esters are -71.29 ppm and -71.49 ppm , respectively, indicating deshielded fluorine environments due to the (S)-configuration .

- This compound: While direct data are unavailable, analogous ¹⁹F-NMR shifts (~-70 ppm) and shielded methoxy protons (~3.43–3.49 ppm in ¹H-NMR) are expected, consistent with (S)-configuration trends .

Research Findings and Implications

Substituent-Driven Reactivity

- Electron-Withdrawing Groups (EWGs) : The 2-Cl and 5-F substituents increase the hydroxyl group’s acidity (pKa ~10–12), facilitating deprotonation in catalytic processes .

- Steric Effects: Di-ortho substituents (e.g., 2,6-diCl in 2i) reduce reaction rates in esterification, whereas mono-substitution (e.g., 2-Cl, 5-F) balances reactivity and steric accessibility .

Crystallographic and Computational Insights

- SHELX Refinement : Structural analogs are refined using SHELXL, highlighting the importance of crystallography in confirming stereochemistry .

- Labeled Graph Comparison: Functional group distinctions (e.g., hydroxyl vs. oxo) are critical for biochemical activity, as seen in 3-hydroxypropanoate vs. 3-oxopropanoate studies .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via esterification or condensation reactions. For example, a DCC/DMAP-mediated coupling of halogenated phenyl precursors with tert-butyl 3-hydroxypropanoate under anhydrous dichloromethane (DCM) achieves ~81% yield after column chromatography (ethyl acetate/hexane eluent) . Key parameters include inert atmosphere, controlled stoichiometry (1.1:1 molar ratio of DCC to substrate), and purification via prepacked silica columns . Automation of temperature and mixing in continuous flow systems can enhance reproducibility in scaled-up syntheses .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm the hydroxypropanoate backbone and halogenated phenyl substituents. Distinct peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and aromatic protons (δ ~7.0–7.5 ppm) are critical .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 290.05 for CHClFO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using acetonitrile/water gradients .

Q. How can column chromatography conditions be optimized to separate this compound from byproducts?

Use silica gel (60–120 mesh) with a non-polar eluent (e.g., ethyl acetate/hexane 10:90) to resolve polar hydroxyl/byproducts. Gradient elution (5–30% ethyl acetate) improves separation efficiency. Pre-adsorption of the crude product onto silica before loading minimizes band broadening .

Advanced Research Questions

Q. How to address contradictory bioactivity data (e.g., anti-inflammatory vs. inactive results) across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use primary cells (e.g., murine macrophages) alongside immortalized lines (e.g., RAW 264.7).

- Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and dose-response curves (1–100 µM) .

- Validate target engagement via enzyme inhibition assays (e.g., COX-2 IC) to confirm mechanistic hypotheses .

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate (R)- and (S)-enantiomers .

- Asymmetric Catalysis : Employ Evans’ oxazolidinones or Jacobsen’s catalysts in key steps (e.g., hydroxylation) to induce stereoselectivity .

Q. How to investigate the mechanism of action in enzyme inhibition studies?

- Kinetic Assays : Measure initial reaction rates (e.g., NADH depletion in dehydrogenase assays) at varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s halogenated phenyl group and enzyme active sites (e.g., COX-2 PDB: 5KIR) .

Q. Why does crystallization fail despite high purity, and how to resolve this?

- Solvent Screening : Test polar aprotic (DMSO) vs. protic (ethanol) solvents. For stubborn cases, use vapor diffusion (ether into DCM solution).

- Seeding : Introduce microcrystals of analogous compounds (e.g., Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate) to induce nucleation .

Q. How do halogen substituents (Cl, F) influence reactivity and bioactivity compared to analogs?

- Electron-Withdrawing Effects : Fluorine at C5 enhances electrophilicity of the phenyl ring, improving cross-coupling reactivity (e.g., Suzuki-Miyaura) .

- Bioactivity : Chlorine at C2 increases lipophilicity (logP ~2.8), enhancing membrane permeability in cellular assays compared to non-halogenated analogs .

Q. What stability challenges arise under varying pH/temperature, and how to mitigate them?

Q. How to validate computational predictions (e.g., DFT, MD) with experimental data?

- DFT : Compare calculated H NMR shifts (Gaussian 16, B3LYP/6-31G*) with experimental data. Deviations >0.3 ppm suggest conformational discrepancies .

- Molecular Dynamics : Correlate simulated binding free energies (MM-PBSA) with IC values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.